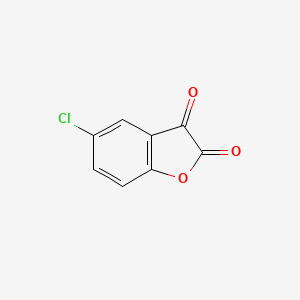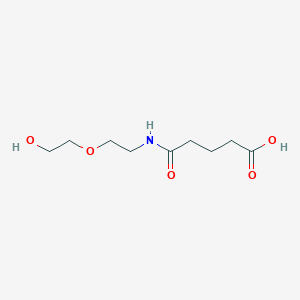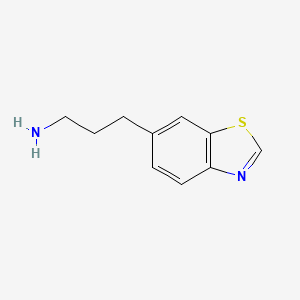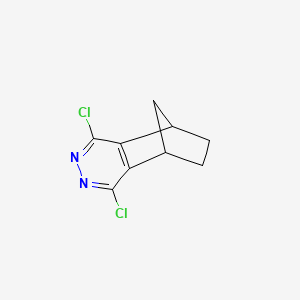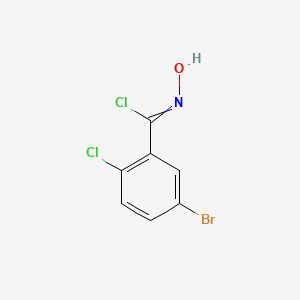
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is an organic compound with the molecular formula C7H3BrCl2NO It is a derivative of benzimidoyl chloride, characterized by the presence of bromine, chlorine, and a hydroxy group on the benzimidoyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves the bromination and chlorination of benzimidoyl chloride. One common method starts with 2-chlorobenzoic acid as the raw material. The process involves a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted to introduce the hydroxy group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve scale-up processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the preparation of 5-bromo-2-chlorobenzoic acid, a key intermediate, can be scaled up with a high yield and low impurity content .
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
NBS (N-Bromosuccinimide): Used for bromination reactions.
Sulfuric Acid: Acts as a catalyst in the bromination process.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzimidoyl derivatives .
科学的研究の応用
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The presence of halogens and the hydroxy group allows it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar in structure but with dimethyl groups instead of a hydroxy group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group, used in the synthesis of SGLT2 inhibitors.
5-Bromo-2-chloro-2-hydroxybenzophenone: Similar structure with a benzophenone moiety.
Uniqueness
5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a hydroxy group, allows for diverse chemical transformations and interactions with biological targets.
特性
分子式 |
C7H4BrCl2NO |
|---|---|
分子量 |
268.92 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H |
InChIキー |
VNPNMFIBRIXEAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C(=NO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)


![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
